
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as Bupropion, is a pharmaceutical compound that is used as an antidepressant and an aid to quit smoking. It is a non-tricyclic antidepressant that works by inhibiting the reuptake of dopamine and norepinephrine in the brain.
Mécanisme D'action
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce cravings for nicotine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings for nicotine. It has also been shown to decrease the levels of the stress hormone cortisol, which can reduce feelings of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively researched for its antidepressant and smoking cessation properties. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using bupropion in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a number of potential side effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Some possible areas of research include:
1. Investigating the potential use of bupropion in the treatment of other psychiatric disorders, such as anxiety disorders and PTSD.
2. Exploring the potential use of bupropion in the treatment of addiction to other substances, such as opioids and alcohol.
3. Investigating the potential use of bupropion in combination with other compounds, such as ketamine, for the treatment of depression.
4. Investigating the potential use of bupropion in combination with other smoking cessation aids, such as nicotine replacement therapy, to improve quit rates.
5. Exploring the potential use of bupropion in combination with other compounds, such as psychedelics, for the treatment of addiction and other psychiatric disorders.
In conclusion, N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, or bupropion, is a well-studied compound that has a number of potential applications in the treatment of psychiatric disorders and addiction. While there are some limitations to using bupropion in lab experiments, it remains a valuable tool for researchers in a variety of fields. There are also a number of potential future directions for research on bupropion, which could lead to new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 3-chlorophenylacetic acid with 4-methoxy-3-methylbenzaldehyde in the presence of sodium cyanoborohydride and acetic anhydride. The resulting intermediate is then reacted with 1-bromo-2-butene in the presence of potassium carbonate and DMF to yield the final product.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been used as an aid to quit smoking, with studies showing that it can double the chances of quitting smoking compared to placebo.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-11-14(9-10-17(13)22-2)5-3-8-18(21)20-16-7-4-6-15(19)12-16/h4,6-7,9-12H,3,5,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQIKSUZGNYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
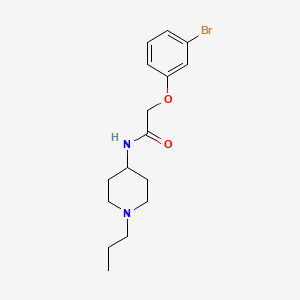
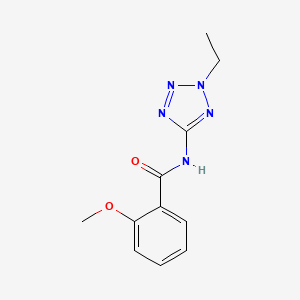
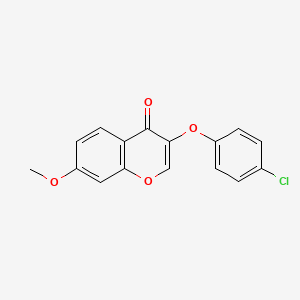
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
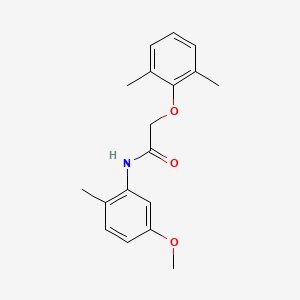
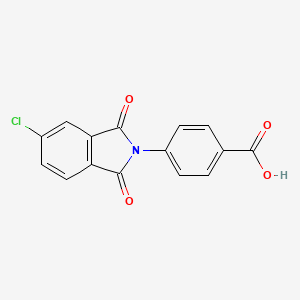
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
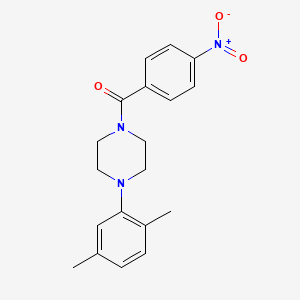
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)